AF-710B

Description

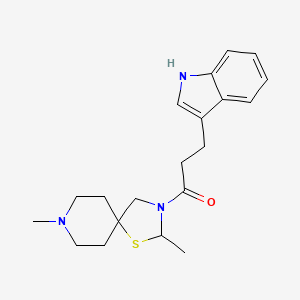

Structure

3D Structure

Properties

CAS No. |

1235733-73-9 |

|---|---|

Molecular Formula |

C20H27N3OS |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one |

InChI |

InChI=1S/C20H27N3OS/c1-15-23(14-20(25-15)9-11-22(2)12-10-20)19(24)8-7-16-13-21-18-6-4-3-5-17(16)18/h3-6,13,15,21H,7-12,14H2,1-2H3 |

InChI Key |

XWMHYQATSBWUNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AF-710B; AF 710B; AF710B |

Origin of Product |

United States |

Foundational & Exploratory

AF-710B: A Technical Deep Dive into its Dual-Target Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

AF-710B, also known as ANAVEX®3-71, is a novel small molecule currently under investigation for the treatment of neurodegenerative disorders, most notably Alzheimer's disease. Its therapeutic potential stems from a unique dual mechanism of action, functioning as both a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR) and an agonist of the sigma-1 receptor (σ1R). This whitepaper provides an in-depth technical guide to the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action

This compound's therapeutic effects are attributed to its simultaneous and synergistic engagement of two critical cellular targets:

-

M1 Muscarinic Acetylcholine Receptor (M1 mAChR): this compound acts as a positive allosteric modulator (PAM) at the M1 receptor. This means it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, acetylcholine. By doing so, this compound enhances the affinity and/or efficacy of acetylcholine, potentiating its downstream signaling effects.[1][2] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is critically involved in cognitive processes such as learning and memory.

-

Sigma-1 Receptor (σ1R): this compound is also a potent agonist for the sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] Activation of σ1R is associated with a wide range of neuroprotective effects, including modulation of calcium signaling, reduction of oxidative stress, and enhancement of neuronal plasticity.

This dual-targeting approach allows this compound to address multiple pathological cascades implicated in Alzheimer's disease, including cholinergic dysfunction, amyloid-beta (Aβ) and tau pathologies, neuroinflammation, and synaptic deficits.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the binding affinity and functional potency of this compound at its primary targets.

Table 1: Receptor Binding Affinities (Ki)

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| M1 mAChR | [3H]-pirenzepine | Rat cerebral cortex | KH: 1.2, KL: 7.8 | [1] |

| Sigma-1 | [3H]-pentazocine | Guinea-pig cerebral cortex | KH: 0.8, KL: 4.9 | [1] |

KH and KL represent high and low-affinity binding sites, respectively.

Table 2: Functional Activity (EC50)

| Assay | Cell Line | Effect | EC50 (nM) | Reference |

| M1 mAChR Agonism | CHO cells expressing human M1 mAChR | Potentiation of carbachol-induced [Ca2+]i | ~10 | [1] |

| Downstream Signaling | PC12 cells expressing rat M1 mAChR | Phosphorylation of ERK1/2 | Potentiation in nM range | [1][2] |

| Downstream Signaling | PC12 cells expressing rat M1 mAChR | Phosphorylation of CREB | Potentiation in nM range | [1][2] |

Signaling Pathways

The activation of M1 mAChR and σ1R by this compound initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the M1 muscarinic and sigma-1 receptors.

Protocol for M1 Muscarinic Receptor Binding:

-

Tissue Preparation: Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet (crude membrane preparation) is resuspended in the same buffer.

-

Assay Conditions: The binding assay is performed in a final volume of 1 mL containing the membrane preparation, [3H]-pirenzepine (a selective M1 antagonist radioligand) at a concentration of ~1 nM, and varying concentrations of this compound.

-

Incubation: The mixture is incubated at 25°C for 60 minutes.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled M1 antagonist (e.g., 1 µM atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values are calculated using the Cheng-Prusoff equation.

Protocol for Sigma-1 Receptor Binding:

-

Tissue Preparation: Guinea-pig cerebral cortex is prepared as described for the M1 receptor assay.

-

Assay Conditions: The assay is performed in a final volume of 0.5 mL containing the membrane preparation, [3H]-pentazocine (a selective sigma-1 agonist radioligand) at a concentration of ~2 nM, and varying concentrations of this compound.

-

Incubation: The mixture is incubated at 37°C for 150 minutes.

-

Termination and Filtration: As described for the M1 receptor assay.

-

Quantification: As described for the M1 receptor assay.

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM haloperidol. Ki values are calculated as described above.

In Vivo Behavioral Assays

Objective: To assess the cognitive-enhancing effects of this compound in animal models of cognitive impairment.

Passive Avoidance Test in Rats:

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Acquisition Trial (Day 1): Each rat is placed in the light compartment. After a brief habituation period, the door is opened. When the rat enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

Retention Trial (Day 2, 24h later): The rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive stimulus.

-

Drug Administration: this compound is typically administered orally prior to the acquisition trial. The test is often conducted in animals with scopolamine-induced amnesia (a muscarinic antagonist) to model cholinergic deficits.

Morris Water Maze in 3xTg-AD Mice:

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Acquisition Phase (Multiple Days): Mice are trained to find the hidden platform from different starting locations. The time (latency) and path length to find the platform are recorded.

-

Probe Trial (Final Day): The platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

Drug Administration: this compound is administered daily for a specified period before and during the behavioral testing.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease due to its innovative dual mechanism of action. By simultaneously modulating the M1 muscarinic and sigma-1 receptors, it addresses both the symptomatic cognitive decline and the underlying neuropathological processes of the disease. The preclinical data strongly support its potential as a disease-modifying agent, and ongoing clinical investigations will be crucial in determining its efficacy in human populations. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in the field of neurodegenerative drug discovery.

References

AF-710B: A Technical Guide to a Novel Sigma-1 and M1 Muscarinic Receptor Agonist

Introduction

AF-710B, also known as ANAVEX®3-71, is a novel, orally bioavailable small molecule that acts as a dual agonist for the sigma-1 (σ1) receptor and the M1 muscarinic acetylcholine receptor.[1][2] It exhibits a unique pharmacological profile, acting as a potent and selective agonist at the σ1 receptor and an allosteric agonist at the M1 receptor.[3][4] This dual mechanism of action has positioned this compound as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease, with preclinical studies demonstrating its potential to modify disease progression by targeting key pathological hallmarks.[4][5] This technical guide provides an in-depth overview of the pharmacology, mechanism of action, preclinical efficacy, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Pharmacological Profile

This compound demonstrates high affinity and selectivity for the human sigma-1 and M1 muscarinic receptors. Its binding profile has been characterized through extensive radioligand binding assays.

Binding Affinity

The binding affinities (Ki) of this compound for its primary targets and a selection of off-target receptors are summarized in the table below. The data highlights the compound's high affinity for the M1 and σ1 receptors and significantly lower affinity for other receptors, indicating a favorable selectivity profile.[1][3]

| Receptor/Target | Binding Affinity (Ki) |

| Muscarinic M1 Receptor | ~0.05 nM |

| Sigma-1 Receptor | 1.3 nM |

| Sigma-2 Receptor | 10 µM |

| Off-target GPCRs, ion channels, transporters (83 screened) | No significant activity at 10 µM |

Table 1: Binding Affinity of this compound for Various Receptors.

Functional Activity

This compound functions as a potent agonist at the sigma-1 receptor. At the M1 muscarinic receptor, it acts as a positive allosteric modulator and an allosteric agonist.[3][4] This means that it can both enhance the binding and efficacy of the endogenous ligand, acetylcholine, and also directly activate the receptor at a site distinct from the orthosteric binding site.[3] This allosteric mechanism is thought to contribute to a reduced risk of the side effects associated with conventional orthosteric muscarinic agonists. In functional assays, very low concentrations of this compound have been shown to significantly potentiate the effects of carbachol, an acetylcholine analog, on M1 receptor-mediated downstream signaling, including the phosphorylation of ERK1/2 and CREB.[4]

Mechanism of Action

The therapeutic potential of this compound in neurodegenerative diseases is attributed to its synergistic activation of both the M1 muscarinic and sigma-1 receptors. This dual agonism impacts multiple cellular pathways implicated in the pathophysiology of Alzheimer's disease, including amyloid-beta (Aβ) and tau pathologies, neuroinflammation, and synaptic dysfunction.[4][6]

Signaling Pathways

The activation of M1 and sigma-1 receptors by this compound initiates a cascade of downstream signaling events that contribute to its neuroprotective and cognitive-enhancing effects.

The diagram above illustrates the simplified signaling pathways initiated by this compound. Activation of the M1 receptor leads to the stimulation of phospholipase C (PLC), which in turn activates the ERK/MAPK cascade, resulting in the phosphorylation of CREB, a key transcription factor involved in synaptic plasticity and memory formation.[4] Concurrently, this compound binding to the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface, leads to its dissociation from the binding immunoglobulin protein (BiP) and modulation of the inositol trisphosphate receptor (IP3R), thereby regulating intracellular calcium signaling and promoting cellular survival.

Impact on Alzheimer's Disease Pathology

This compound has been shown to mitigate the key pathological features of Alzheimer's disease in preclinical models. Its mechanism of action in this context involves the modulation of amyloid precursor protein (APP) processing and the reduction of tau hyperphosphorylation.

References

- 1. researchgate.net [researchgate.net]

- 2. anavex.com [anavex.com]

- 3. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anavex 3-71, also known as AF710B, is a clinical-stage, orally bioavailable small molecule with a dual mechanism of action, positioning it as a promising therapeutic candidate for a range of neurological and psychiatric disorders.[1][2] Developed by Anavex Life Sciences, this compound is a potent agonist for both the sigma-1 receptor (SIGMAR1) and the M1 muscarinic acetylcholine receptor (CHRM1).[1][2] Its unique pharmacology suggests potential disease-modifying effects in neurodegenerative conditions such as Alzheimer's disease, frontotemporal dementia, and schizophrenia.[1][2][3] This technical guide provides an in-depth overview of the chemical structure of Anavex 3-71, alongside a summary of key experimental data and methodologies.

Chemical Structure and Properties

Anavex 3-71 is a synthetic organic compound.[4] Its chemical identity is well-defined, with the following identifiers:

| Property | Value |

| IUPAC Name | 1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one[5] |

| Synonyms | AF710B[4] |

| Molecular Formula | C20H27N3OS[3] |

| Molecular Weight | 357.51 g/mol [3] |

| SMILES String | CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43 |

| CAS Number | 1235733-73-9[5] |

Mechanism of Action and Signaling Pathway

Anavex 3-71 exerts its therapeutic effects through the simultaneous activation of two distinct receptor systems: the sigma-1 receptor (SIGMAR1) and the M1 muscarinic acetylcholine receptor. This dual agonism is believed to address multiple pathological hallmarks of neurodegenerative diseases.[1][2]

Activation of SIGMAR1, a chaperone protein at the endoplasmic reticulum-mitochondria interface, is associated with neuroprotective effects, including the modulation of mitochondrial function and the reduction of neuroinflammation.[6][7] Concurrently, agonism at the M1 receptor, a G-protein coupled receptor, is known to enhance cognitive processes and has been shown to reduce amyloid and tau pathologies in preclinical models.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. AF-710B | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ANAVEX 3-71 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. everychem.com [everychem.com]

- 6. anavex.com [anavex.com]

- 7. researchgate.net [researchgate.net]

- 8. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Dual-Acting Neurotherapeutic: A Technical Guide to the Pharmacology and Toxicology of AF-710B

For Researchers, Scientists, and Drug Development Professionals

AF-710B, a novel investigational compound, has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease. Its unique dual mechanism of action, targeting both the M1 muscarinic acetylcholine receptor and the sigma-1 (σ1) receptor, distinguishes it from other neurotherapeutics. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating critical pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Pharmacological Profile

This compound acts as a highly potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor and an agonist of the σ1 receptor.[1][2] This dual engagement is believed to synergistically contribute to its cognitive-enhancing and disease-modifying effects.

M1 Muscarinic Receptor Modulation

As a PAM, this compound does not directly activate the M1 receptor but rather enhances the binding and efficacy of the endogenous neurotransmitter, acetylcholine.[3] This allosteric mechanism is considered a safer therapeutic approach compared to direct agonism, as it preserves the natural spatio-temporal patterns of neurotransmission.[3] In preclinical studies, very low concentrations of this compound were shown to significantly potentiate the binding and efficacy of the muscarinic agonist carbachol on M1 receptors.[1][2] This potentiation leads to the activation of downstream signaling cascades, including the phosphorylation of ERK1/2 and CREB, which are crucial for synaptic plasticity and memory formation.[1][2]

Sigma-1 Receptor Agonism

The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its activation is implicated in neuroprotection, modulation of neurotransmission, and cellular stress responses.[3][4] this compound's agonism at the σ1 receptor is thought to contribute to its neuroprotective effects by promoting neuronal survival and function, particularly under conditions of cellular stress.[3] Activation of the σ1 receptor by this compound may also play a role in safeguarding neurons and optimizing their internal machinery.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies of this compound.

| Parameter | Value | Species/System | Reference |

| M1 Receptor Binding | |||

| Potentiation of Carbachol | Potentiates | Rat Cortical | [1] |

| Functional Activity | |||

| Phospho-ERK1/2 Activation | Potentiates | M1-CHO cells | [1] |

| Phospho-CREB Activation | Potentiates | M1-CHO cells | [1] |

| Cognitive Enhancement | |||

| Effective Dose (p.o.) | 1-30 µg/kg | Rats (Trihexyphenidyl-induced amnesia) | [2] |

Table 1: Summary of In Vitro and In Vivo Pharmacological Activity of this compound

Disease-Modifying Effects in Alzheimer's Disease Models

Preclinical studies in transgenic animal models of Alzheimer's disease have demonstrated that this compound possesses significant disease-modifying properties. In female 3xTg-AD mice, chronic treatment with this compound (10 µg/kg, i.p. daily for 2 months) resulted in:

-

Mitigation of cognitive deficits in the Morris water maze.[2]

-

Reduction in key pathological markers of Alzheimer's disease, including:

Furthermore, this compound has been shown to rescue the loss of mushroom synaptic spines in primary hippocampal neuronal cultures from PS1-KI and APP-KI mice, suggesting a direct effect on synaptic protection.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

A critical component of reproducible research is the detailed methodology of key experiments.

Passive Avoidance Test in Rats

Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by the M1 receptor antagonist, trihexyphenidyl.

Apparatus: A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Acquisition Trial:

-

Each rat is individually placed in the lit compartment.

-

After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.

-

When the rat enters the dark compartment (all four paws on the grid), the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The rat is then immediately removed from the apparatus and returned to its home cage.

-

-

Drug Administration:

-

Rats are divided into treatment groups: vehicle control, trihexyphenidyl alone, and trihexyphenidyl plus varying doses of this compound.

-

Trihexyphenidyl is administered to induce a cognitive deficit.

-

This compound or vehicle is administered orally at a specified time before the retention trial.

-

-

Retention Trial (typically 24 hours after the acquisition trial):

-

Each rat is again placed in the lit compartment.

-

The guillotine door is opened, and the latency to enter the dark compartment (step-through latency) is recorded, up to a maximum cut-off time (e.g., 300 seconds).

-

No foot shock is delivered during the retention trial.

-

Data Analysis: The step-through latency in the retention trial is used as a measure of memory. A longer latency indicates better memory of the aversive experience. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the latencies between the different treatment groups.

Toxicology and Safety Profile

While detailed toxicology data from publicly available sources is limited, the preclinical studies suggest that this compound has a wide safety margin.[5] Doses that were effective in cognitive enhancement (1-30 µg/kg, p.o. in rats) were well-tolerated.[2] The allosteric nature of its action on the M1 receptor is expected to confer a more favorable safety profile compared to orthosteric agonists, which can be associated with dose-limiting side effects. Further comprehensive toxicology studies, including acute and chronic toxicity, genotoxicity, and carcinogenicity assessments, will be necessary as this compound progresses through clinical development.

Conclusion

This compound represents a novel and promising therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders. Its dual action as an M1 muscarinic receptor PAM and a σ1 receptor agonist provides a multi-faceted approach to address both the symptomatic cognitive decline and the underlying neuropathological processes. The preclinical data strongly support its potential for both cognitive enhancement and disease modification with a favorable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human populations.

References

- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. anavex.com [anavex.com]

- 5. weizmann.ac.il [weizmann.ac.il]

AF-710B: A Dual M1/σ1 Agonist for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-710B, also known as ANAVEX®3-71, is a novel, orally available small molecule that has garnered significant attention in the field of Alzheimer's disease (AD) research. It is a highly potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR) and the sigma-1 receptor (σ1R), two crucial targets implicated in the pathophysiology of AD.[1][2] This technical guide provides an in-depth overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its proposed mechanism of action and experimental workflows.

Core Mechanism of Action

This compound exhibits a dual mechanism of action that synergistically targets key aspects of Alzheimer's disease pathology. As a positive allosteric modulator of the M1 muscarinic receptor, it enhances the binding and efficacy of the endogenous neurotransmitter acetylcholine.[1] Simultaneously, its agonistic activity at the sigma-1 receptor, an intracellular chaperone protein, modulates calcium homeostasis, reduces endoplasmic reticulum stress, and promotes neuronal survival.[1][3] This dual engagement leads to a multifaceted therapeutic effect, including cognitive enhancement and disease modification.[1][2]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Receptor Binding and Functional Activity

| Parameter | Value | Species/System | Reference |

| M1 Muscarinic Receptor | |||

| Allosteric Agonist Activity | Potentiates carbachol binding by ~2 orders of magnitude | Rat cortical membranes | [1] |

| Downstream Signaling | Potentiates carbachol-induced p-ERK1/2 and p-CREB | PC12M1 cells | [1] |

| Sigma-1 Receptor | |||

| Binding Affinity (Ki) | 1.3 nM | Guinea-pig cerebral cortex | [1] |

| hERG Channel | |||

| IC50 | 14.8 µM | N/A | [3] |

Table 2: In Vivo Efficacy in Animal Models of Alzheimer's Disease

| Animal Model | Treatment | Key Findings | Reference |

| 3xTg-AD Mice | 10 µg/kg, i.p., daily for 2 months | - Mitigated cognitive impairments in the Morris water maze.- Decreased soluble and insoluble Aβ40 and Aβ42.- Reduced BACE1 and GSK3β activity.- Decreased p25/CDK5 levels.- Reduced neuroinflammation and tau pathologies. | [1][2] |

| Trihexyphenidyl-treated Rats | 1-30 µg/kg, p.o. | - Potent and safe cognitive enhancement in the passive avoidance test. | [1][2] |

| McGill-R-Thy1-APP Transgenic Rats | 10 µg/kg, p.o., daily for 4.5 months | - Reverted cognitive deficits.- Reduced amyloid pathology and neuroinflammation.- Increased amyloid cerebrospinal fluid clearance.- Effects maintained after a 5-week treatment interruption. | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Receptor Binding Assays

Displacement binding assays were utilized to determine the affinity of this compound for the M1 muscarinic and sigma-1 receptors.[1]

-

M1 Muscarinic Receptor Binding:

-

Radioligand: [3H]-pirenzepine

-

Tissue: Rat cerebral cortex membranes

-

Procedure: Membranes were incubated with the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of an unlabeled M1 antagonist. Bound and free radioligand were separated by filtration, and the radioactivity of the filters was measured by liquid scintillation counting.

-

-

Sigma-1 Receptor Binding:

-

Radioligand: [3H]-pentazocine

-

Tissue: Guinea-pig cerebral cortex membranes

-

Procedure: Similar to the M1 binding assay, membranes were incubated with the radioligand and this compound. Non-specific binding was determined using an unlabeled sigma-1 ligand.

-

In Vivo Behavioral Studies

Morris Water Maze (MWM) in 3xTg-AD Mice [1]

The MWM test is a widely used behavioral paradigm to assess hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water maintained at a constant temperature (e.g., 25°C). A hidden escape platform is submerged beneath the water's surface in one quadrant.

-

Procedure:

-

Acquisition Phase: Mice undergo several training trials per day for consecutive days. In each trial, the mouse is released from a different starting position and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

-

Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess cognitive performance.

Passive Avoidance Test in Trihexyphenidyl-Treated Rats [1]

This test evaluates learning and memory based on the animal's ability to avoid an aversive stimulus.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Procedure:

-

Training: The rat is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

-

Retention Test: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.

-

-

Pharmacological Model: Cognitive impairment is induced by the administration of the M1 antagonist trihexyphenidyl prior to the training session. This compound is administered before the training to assess its ability to reverse this deficit.

Biochemical Assays

Western Blot Analysis for Signaling Proteins (p-ERK1/2, p-CREB) [1]

Western blotting is used to quantify the levels of specific proteins in tissue or cell lysates.

-

Sample Preparation: PC12M1 cells were treated with carbachol in the presence or absence of this compound. Cell lysates were prepared, and protein concentrations were determined.

-

Electrophoresis and Transfer: Proteins were separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane was incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 and CREB, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using a chemiluminescent substrate and quantified by densitometry.

Enzyme-Linked Immunosorbent Assay (ELISA) for Amyloid-Beta [1]

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Sample Preparation: Brain homogenates from 3xTg-AD mice were processed to obtain soluble and insoluble fractions.

-

Assay Procedure:

-

ELISA plates were coated with a capture antibody specific for Aβ40 or Aβ42.

-

Samples and standards were added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., HRP) was added.

-

A substrate was added, and the resulting colorimetric reaction was measured using a microplate reader. The concentration of Aβ in the samples was determined by comparison to a standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the workflows of the primary experimental assays.

Conclusion

This compound represents a promising, multi-target therapeutic candidate for Alzheimer's disease. Its ability to positively modulate the M1 muscarinic receptor and activate the sigma-1 receptor addresses both symptomatic and disease-modifying aspects of AD in preclinical models. The comprehensive data gathered to date provides a strong rationale for its continued investigation in clinical trials. This technical guide serves as a resource for researchers and drug development professionals to understand the foundational science and experimental basis for the therapeutic potential of this compound.

References

- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

AF-710B: A Dual M1 Muscarinic and Sigma-1 Receptor Agonist for the Modulation of Neuroinflammation in Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: AF-710B is a novel, highly potent, and selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR) and the sigma-1 receptor (σ1R).[1] This dual mechanism of action positions this compound as a promising therapeutic candidate for Alzheimer's disease (AD) by addressing cognitive deficits, synaptic loss, amyloid and tau pathologies, and neuroinflammation.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its role in neuroinflammatory pathways, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanisms of Action

This compound exhibits a unique pharmacological profile. As a positive allosteric modulator of the M1 mAChR, it enhances the binding and efficacy of the endogenous neurotransmitter acetylcholine.[1] Simultaneously, its agonistic activity at the σ1R, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, modulates a range of cellular processes implicated in neurodegeneration.[3][4] This dual engagement leads to a multifaceted therapeutic effect, impacting key pathological features of AD.

Modulation of Neuroinflammatory Pathways

Neuroinflammation is a critical component in the progression of Alzheimer's disease, characterized by the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and neuronal damage. This compound has demonstrated significant anti-inflammatory properties in preclinical models of AD.

The activation of the M1 muscarinic receptor by this compound is linked to the suppression of microglial activation and a reduction in the production of pro-inflammatory mediators. This is thought to occur through G-protein coupled signaling cascades that can influence downstream inflammatory pathways.

The sigma-1 receptor plays a crucial role in regulating cellular stress responses and neuroinflammation.[3] Agonism at σ1R by this compound can inhibit the activation of microglia and astrocytes, thereby reducing the release of inflammatory cytokines.[3] The σ1R signaling pathway is known to interact with various downstream effectors, including those involved in calcium homeostasis and oxidative stress, both of which are intertwined with neuroinflammatory processes.

Downstream Therapeutic Effects

The combined action of this compound on M1 and σ1 receptors leads to the modulation of several key downstream targets implicated in AD pathology:

-

BACE1: this compound has been shown to decrease the activity of beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides.[1]

-

GSK3β: The compound reduces the activity of glycogen synthase kinase 3-beta (GSK3β), a kinase involved in the hyperphosphorylation of tau protein, a hallmark of AD pathology.[1]

-

p25/CDK5: this compound also lessens the activity of the p25/CDK5 complex, another critical player in tau hyperphosphorylation.[1]

By targeting these downstream molecules, this compound not only mitigates neuroinflammation but also directly addresses the core amyloid and tau pathologies of Alzheimer's disease.

Quantitative Data

The efficacy of this compound has been demonstrated in various preclinical models. The following table summarizes key quantitative findings from a passive avoidance test in rats treated with the M1 antagonist trihexyphenidyl to induce cognitive impairment.[1]

| Compound | Dose (mg/kg, p.o.) | N | Retention Latency (sec ± SEM) |

| Control (DDW) | - | 10 | 274.7 ± 20.8 |

| Trihexyphenidyl + DDW | - | 10 | 63.9 ± 18.8 |

| Trihexyphenidyl + this compound | 0.001 | 10 | 250.5 ± 29.5 *** |

| Trihexyphenidyl + this compound | 0.003 | 10 | 265.8 ± 23.4 *** |

| Trihexyphenidyl + this compound | 0.01 | 10 | 280.0 ± 20.0 *** |

| Trihexyphenidyl + this compound | 0.03 | 10 | 285.0 ± 15.0 *** |

| Trihexyphenidyl + Donepezil | 0.5 | 10 | 245.0 ± 35.0 *** |

| **p<0.001 vs. Trihexyphenidyl + DDW |

Experimental Protocols

Passive Avoidance Test in Trihexyphenidyl-Treated Rats

This test evaluates the effect of this compound on learning and memory in a model of cholinergic deficit-induced amnesia.

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A two-compartment passive avoidance apparatus with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.

-

Procedure:

-

Acquisition Trial: Each rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. The latency to enter the dark compartment is recorded. Once the rat enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Drug Administration: Immediately after the acquisition trial, rats are treated with trihexyphenidyl (to induce amnesia) and the test compound (this compound or vehicle) via oral gavage.

-

Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds). A longer latency indicates better memory of the aversive stimulus.

-

-

Data Analysis: The retention latencies between different treatment groups are compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Morris Water Maze in 3xTg-AD Mice

This test assesses spatial learning and memory. While specific quantitative data from publications on this compound is not available in tabular format, the compound has been reported to mitigate cognitive impairments in this model.[1][2]

-

Animals: Female 3xTg-AD mice and non-transgenic (nTg) control mice.

-

Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface in one of the four quadrants. Visual cues are placed around the pool.

-

Procedure:

-

Acquisition Phase: Mice are trained over several days (e.g., 5-7 days) with multiple trials per day. In each trial, the mouse is released from a different starting position and must find the hidden platform. The time to find the platform (escape latency) is recorded. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded.

-

-

Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

Signaling Pathways and Experimental Workflows

Conclusion

This compound represents a promising, multi-target therapeutic approach for Alzheimer's disease. Its ability to concurrently modulate M1 muscarinic and sigma-1 receptors allows it to impact not only the hallmark amyloid and tau pathologies but also the critical underlying neuroinflammatory processes. The preclinical data strongly support its potential as a disease-modifying agent. Further research and clinical development are warranted to fully elucidate its therapeutic benefits in patients with Alzheimer's disease.

References

- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Profile of AF-710B: A Technical Guide for Researchers

An In-Depth Examination of the Preclinical In-Vitro Pharmacology of a Novel M1 Muscarinic and Sigma-1 Receptor Agonist

This technical guide provides a comprehensive overview of the in-vitro studies of AF-710B, a novel compound with a dual mechanism of action as a highly potent and selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR) and an agonist for the sigma-1 receptor (σ1R). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream effects.

Core Pharmacological Characteristics

This compound has been identified as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease. Its unique profile as a dual M1 and σ1 receptor agonist suggests a multi-faceted approach to tackling the complex pathology of such diseases. The following sections delve into the specifics of its in-vitro characterization.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies of this compound, providing a clear comparison of its binding affinity and functional potency.

| Binding Affinity | ||

| Target | Parameter | Value |

| M1 Muscarinic Receptor | Allosteric Agonist | High Affinity (Specific Ki not published) |

| Sigma-1 Receptor | Agonist | High Affinity (Specific Ki not published) |

| M2-M5 Muscarinic Receptors | - | Inactive |

| α4β2, α7 Nicotinic Receptors | - | No Binding |

| Sigma-2 Receptor | - | No Binding |

| Functional Activity | |||

| Assay | Parameter | This compound Concentration | Result |

| M1 Receptor Allosteric Modulation | Potentiation of Carbachol Binding (KL/KH ratio) | 0.1 nM | Increased from 110 to 1650 |

| Downstream Signaling | Potentiation of Carbachol-induced p-ERK1/2 | Low nanomolar range | Significant potentiation |

| Downstream Signaling | Potentiation of Carbachol-induced p-CREB | Low nanomolar range | Significant potentiation |

| Neuronal Morphology | Rescue of Mushroom Synapse Loss | 30 nM | Significant rescue in PS1-KI and APP-KI models[1][2] |

Experimental Protocols

This section provides detailed methodologies for the key in-vitro experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for M1 muscarinic and sigma-1 receptors.

Materials:

-

Rat cerebral cortex membranes

-

Guinea-pig cerebral cortex membranes

-

[3H]-pirenzepine (M1 mAChR radioligand)[1]

-

[3H]-pentazocine (σ1R radioligand)[1]

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (GF/C)

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat or guinea-pig cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]-pirenzepine or [3H]-pentazocine at a concentration near its Kd, and varying concentrations of this compound. For determination of non-specific binding, include a high concentration of an appropriate unlabeled ligand (e.g., atropine for M1, haloperidol for σ1). The total assay volume should be 250 µL.

-

Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with 4 mL of scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.

Potentiation of Carbachol-Induced ERK1/2 and CREB Phosphorylation

Objective: To assess the functional activity of this compound as a positive allosteric modulator of M1 receptor-mediated downstream signaling.

Materials:

-

PC12M1 cells (rat pheochromocytoma cells stably expressing the M1 muscarinic receptor)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Carbachol

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2, anti-phospho-CREB (p-CREB), anti-total-CREB, and anti-β-actin.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot imaging system

Protocol:

-

Cell Culture and Treatment: Culture PC12M1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Pre-incubate the cells with varying concentrations of this compound for 30 minutes, followed by stimulation with a sub-maximal concentration of carbachol (e.g., 10 nM) for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Western Blotting: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunodetection: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2, total-ERK1/2, p-CREB, total-CREB, or β-actin overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

-

Signal Detection and Analysis: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Rescue of Mushroom Synapse Loss in Primary Hippocampal Neurons

Objective: To evaluate the neuroprotective/neurorestorative effects of this compound on synaptic morphology in an in-vitro model of Alzheimer's disease.

Materials:

-

Primary hippocampal neuronal cultures from presenilin-1 knock-in (PS1-KI) or amyloid precursor protein knock-in (APP-KI) mouse models of Alzheimer's disease, and wild-type (WT) controls.

-

Neurobasal medium supplemented with B27 and GlutaMAX.

-

This compound (30 nM)

-

Lipofectamine 2000

-

Plasmid encoding a fluorescent protein (e.g., GFP or tdTomato) to visualize neuronal morphology.

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium

-

Confocal microscope

-

Image analysis software (e.g., ImageJ/Fiji)

Protocol:

-

Neuronal Culture and Transfection: Culture primary hippocampal neurons from P0-P1 pups on poly-D-lysine coated coverslips in Neurobasal medium. At days in vitro (DIV) 14-16, transfect the neurons with a plasmid encoding a fluorescent protein using Lipofectamine 2000 to visualize dendritic spines.

-

Treatment: At DIV 18-20, treat the neuronal cultures with 30 nM this compound or vehicle for 16-24 hours.

-

Fixation and Imaging: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash the coverslips with PBS and mount them on microscope slides using a mounting medium. Acquire Z-stack images of dendrites from the transfected neurons using a confocal microscope with a 63x oil-immersion objective.

-

Spine Analysis:

-

Deconvolve the Z-stack images to improve resolution.

-

Using image analysis software, manually or semi-automatically trace dendritic segments of secondary or tertiary dendrites.

-

Identify and classify dendritic spines based on their morphology (e.g., mushroom, thin, stubby). A mushroom spine is typically defined as having a large head diameter (>0.6 µm) and a clear, narrow neck.

-

Quantify the density of mushroom spines (number of mushroom spines per 10 µm of dendrite length).

-

-

Statistical Analysis: Compare the mushroom spine density between different treatment groups (WT, AD model vehicle-treated, AD model this compound-treated) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and the workflows of the described experiments.

Caption: this compound Signaling Pathways.

Caption: In-Vitro Experimental Workflows for this compound.

Caption: Logical Relationship of this compound's Action.

References

AF-710B: A Novel Modulator of Mitochondrial Function in Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AF-710B, also known as ANAVEX®3-71, is a novel, orally available small molecule that acts as a dual agonist for the sigma-1 receptor (S1R) and the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] It is under investigation as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.[1][2] While much of the research has focused on its ability to mitigate cognitive deficits and reduce amyloid and tau pathologies, emerging evidence highlights its significant effects on mitochondrial dysfunction and oxidative stress, key pathological features of many neurodegenerative diseases.[1][3] This technical guide provides a comprehensive overview of the reported effects of this compound on mitochondrial function, intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action at the Mitochondrial Level

This compound's influence on mitochondrial function is primarily attributed to its activity as a sigma-1 receptor agonist. The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for cellular calcium homeostasis and lipid exchange.[4] By activating the S1R, this compound is thought to modulate ER-mitochondrial communication, thereby influencing mitochondrial bioenergetics and resilience to stress.[4]

The compound's agonism at the M1 muscarinic receptor may also contribute to its neuroprotective effects by activating downstream signaling pathways that promote cell survival and plasticity, though the direct impact on mitochondrial function is less characterized.[2]

Quantitative Data on Mitochondrial Effects

Preclinical studies have begun to quantify the impact of this compound on key mitochondrial parameters. The following tables summarize the available data.

| Parameter | Model System | Treatment | Result | Reference |

| Mitochondrial Reactive Oxygen Species (ROS) Production | Mouse forebrain mitochondria | This compound (ANAVEX3-71) | Increased ROS production under physiological conditions. | [5] |

| Mouse forebrain mitochondria with Aβ1-42 peptide | This compound (ANAVEX3-71) | Decreased Aβ1-42-induced increase in ROS. | [5] | |

| Mitochondrial Respiration | Mouse forebrain mitochondria | This compound (ANAVEX3-71) | No significant impact on respiration under physiological conditions. | [5] |

| Mouse forebrain mitochondria with Aβ1-42 peptide | This compound (ANAVEX3-71) | Attenuated Aβ1-42-induced alterations in respiration. | [5] | |

| Mitochondrial Complex I Activity | Mouse forebrain mitochondria with Aβ1-42 peptide | This compound (ANAVEX3-71) | Attenuated Aβ1-42-induced dysfunction of Complex I. | [5] |

| Mitochondrial Complex IV Activity | Mouse forebrain mitochondria with Aβ1-42 peptide | This compound (ANAVEX3-71) | Attenuated Aβ1-42-induced dysfunction of Complex IV. | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its effects on mitochondrial ROS.

References

AF-710B: A Dual M1/σ1 Receptor Agonist for Neurodegenerative Diseases

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AF-710B, also known as ANAVEX®3-71, is a novel, orally available small molecule in clinical development for the treatment of neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease, Frontotemporal Dementia (FTD), and schizophrenia. It functions as a dual agonist, exhibiting a unique mechanism of action by positively and allosterically modulating the M1 muscarinic acetylcholine receptor (M1 mAChR) and activating the sigma-1 receptor (σ1R). Preclinical studies have demonstrated its potential to not only alleviate symptoms but also modify the underlying disease pathology by impacting amyloid and tau pathologies, neuroinflammation, and mitochondrial dysfunction. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Introduction: The Rationale for a Dual M1/σ1 Agonist

The multifactorial nature of neurodegenerative diseases like Alzheimer's necessitates therapeutic strategies that can address multiple pathological cascades. The M1 muscarinic acetylcholine receptor is a well-established target for cognitive enhancement, as its activation can improve learning and memory.[1][2] The sigma-1 receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating cellular stress responses, neuroprotection, and synaptic plasticity.[1][3] this compound was developed based on the hypothesis that simultaneously targeting both M1 and σ1 receptors could offer a synergistic therapeutic effect, addressing both cognitive decline and the underlying cellular pathology.

Discovery and Selectivity

This compound emerged from a series of compounds designed to be highly potent and selective for both M1 mAChR and σ1R.[1][4] High-throughput screening revealed this compound as a lead candidate with a distinct profile from conventional orthosteric or allosteric M1 agonists and other σ1R ligands.[1][4]

Mechanism of Action

This compound's unique therapeutic potential stems from its dual mechanism of action:

-

M1 Muscarinic Receptor Positive Allosteric Modulator: this compound binds to an allosteric site on the M1 mAChR, meaning a different location from the binding site of the endogenous ligand, acetylcholine.[1] This binding potentiates the effect of acetylcholine, enhancing the receptor's downstream signaling.[1][5] This allosteric modulation is considered a safer approach than direct agonism, as it preserves the natural pattern of receptor activation.[5]

-

Sigma-1 Receptor Agonist: this compound directly activates the σ1R.[1][5] This activation is crucial for its neuroprotective effects, including the modulation of calcium homeostasis, reduction of oxidative stress, and enhancement of cellular resilience.[2][3]

The synergistic action on both receptors is believed to contribute to its broad efficacy in preclinical models.[6]

Preclinical Pharmacology

A series of in vitro and in vivo studies have demonstrated the promising pharmacological profile of this compound.

In Vitro Studies

Initial in vitro experiments established the allosteric agonistic profile of this compound on the M1 muscarinic receptor. Notably, very low concentrations of this compound were found to significantly potentiate the binding and efficacy of the orthosteric agonist carbachol on M1 receptors and their downstream signaling pathways, including the phosphorylation of ERK1/2 and CREB.[1][4]

In Vivo Studies in Animal Models

This compound has shown significant efficacy in various animal models of cognitive impairment and Alzheimer's disease pathology.

4.2.1. Cognitive Enhancement in Rodent Models

In rats with cognitive deficits induced by the M1 antagonist trihexyphenidyl, orally administered this compound (1-30 µg/kg) demonstrated potent and safe cognitive-enhancing effects in the passive avoidance test.[4] These effects were shown to involve the activation of the σ1 receptor.[4]

4.2.2. Disease-Modifying Effects in a Transgenic Mouse Model of Alzheimer's Disease

In female 3xTg-AD mice, a well-established model of Alzheimer's disease, chronic treatment with this compound (10 µg/kg, i.p. daily for 2 months) resulted in a multifaceted improvement of AD-like pathology:[4]

-

Mitigation of Cognitive Deficits: Treated mice showed improved performance in the Morris water maze test.[4]

-

Reduction of Amyloid Pathology: this compound treatment led to a decrease in soluble and insoluble Aβ40 and Aβ42 levels, as well as a reduction in amyloid plaques.[4] This is partly attributed to the downregulation of BACE1, a key enzyme in the production of amyloid-beta.[7]

-

Reduction of Tau Pathology: The treatment also decreased tau hyperphosphorylation.[4] This effect is linked to the inhibition of GSK3β activity and the p25/CDK5 pathway.[4][7]

-

Reduction of Neuroinflammation: this compound treatment also showed anti-inflammatory effects.[4]

4.2.3. Synaptic Protection

This compound demonstrated the ability to rescue the loss of mushroom synaptic spines in primary hippocampal neuronal cultures from PS1-KI and APP-KI mice at a concentration of 30 nM.[1][4] This effect is mediated through the activation of both M1 and σ1 receptors.[1][4]

Quantitative Data Summary

| Parameter | Model/System | Result | Reference |

| Cognitive Enhancement | Rats (Trihexyphenidyl-induced amnesia) | Effective at 1-30 µg/kg (p.o.) | [4] |

| Cognitive Enhancement | 3xTg-AD Mice (Morris Water Maze) | Effective at 10 µg/kg (i.p. daily for 2 months) | [4] |

| Synapse Rescue | PS1-KI and APP-KI neuronal cultures | Effective at 30 nM | [1][4] |

| Aβ40 and Aβ42 Reduction | 3xTg-AD Mice | Significant decrease with 10 µg/kg (i.p. daily for 2 months) | [4] |

| Tau Pathology Reduction | 3xTg-AD Mice | Significant decrease with 10 µg/kg (i.p. daily for 2 months) | [4] |

| BACE1 and GSK3β Activity | 3xTg-AD Mice | Decreased with 10 µg/kg (i.p. daily for 2 months) | [4] |

Experimental Protocols

Passive Avoidance Test in Rats

The passive avoidance test is a fear-aggravated test used to evaluate learning and memory. In studies with this compound, cognitive impairment was induced in rats using the M1 antagonist trihexyphenidyl.[1] The general protocol involves:

-

Acquisition Trial: Each rat is placed in a brightly lit compartment of a two-compartment box. When the rat enters the dark compartment, it receives a mild foot shock.

-

Retention Trial: 24 hours later, the rat is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus. this compound was administered orally at doses of 1-30 µg/kg before the acquisition trial.[4]

Morris Water Maze in 3xTg-AD Mice

The Morris water maze is a widely used test for spatial learning and memory. The protocol for the 3xTg-AD mice treated with this compound involved:[4]

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Training: Mice are trained over several days to find the hidden platform using spatial cues in the room.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention. this compound was administered intraperitoneally at a dose of 10 µg/kg daily for two months before the behavioral testing.[4]

Biochemical Assays

Following the behavioral tests in the 3xTg-AD mice, brain tissues were analyzed to quantify the levels of key pathological markers. Standard biochemical assays were employed, including:

-

ELISA (Enzyme-Linked Immunosorbent Assay): To measure the levels of soluble and insoluble Aβ40 and Aβ42.

-

Western Blotting: To measure the levels of BACE1, total and phosphorylated tau, and markers of neuroinflammation.

-

Enzyme Activity Assays: To measure the activity of GSK3β.

Visualizations

Signaling Pathways of this compound

Caption: Signaling pathways activated by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

Clinical Development

Anavex Life Sciences is advancing the clinical development of this compound (ANAVEX®3-71). A Phase 1 clinical trial in healthy volunteers has been initiated to evaluate its safety, tolerability, and pharmacokinetics. The company has also received FDA clearance for a Phase 2 trial of ANAVEX®3-71 for the treatment of schizophrenia.[6] Furthermore, ANAVEX®3-71 has been granted orphan drug designation by the FDA for the treatment of Frontotemporal Dementia.

Conclusion

This compound represents a promising and innovative therapeutic candidate for a range of neurological disorders. Its dual mechanism of action, targeting both the M1 muscarinic and sigma-1 receptors, provides a multi-pronged approach to address the complex pathologies of diseases like Alzheimer's. The robust preclinical data demonstrating both cognitive enhancement and disease-modifying effects underscore its potential. Ongoing and future clinical trials will be crucial in determining the therapeutic efficacy and safety of this compound in human patients.

References

- 1. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer’s disease [alzped.nia.nih.gov]

- 2. youtube.com [youtube.com]

- 3. | BioWorld [bioworld.com]

- 4. m.youtube.com [m.youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. RePORT ⟩ RePORTER [reporter.nih.gov]

- 7. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: AF-710B for In-Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-710B, also known as ANAVEX®3-71, is a novel, highly potent, and selective dual modulator targeting both the M1 muscarinic acetylcholine receptor (M1 mAChR) and the sigma-1 receptor (σ1R).[1][2] It acts as a positive allosteric modulator of the M1 receptor and an agonist of the σ1R.[3][4] Preclinical studies have demonstrated its potential as a disease-modifying agent for neurodegenerative disorders, particularly Alzheimer's disease.[5][6] this compound has shown efficacy in improving cognitive deficits, reducing amyloid and tau pathologies, and mitigating neuroinflammation in various animal models.[1][4][7] These application notes provide a summary of effective dosages and detailed protocols for in-vivo experiments based on published preclinical data.

Mechanism of Action

This compound's therapeutic potential stems from its dual engagement of the M1 muscarinic and sigma-1 receptors. As a positive allosteric modulator, it enhances the affinity of the M1 receptor for its endogenous ligand, acetylcholine, rather than directly activating the receptor.[3] This mechanism is considered to offer a more sophisticated and potentially safer therapeutic window compared to full agonists.[3] The activation of the σ1R, an intracellular chaperone protein, is implicated in neuroprotection and cellular stress reduction.[3][7] The synergistic action on both targets is believed to contribute to its robust efficacy in preclinical models of Alzheimer's disease.[1]

Quantitative Data Summary

The following tables summarize the effective dosages of this compound used in various in-vivo preclinical studies.

| Animal Model | Dosage | Route of Administration | Frequency & Duration | Key Findings | Reference |

| 3xTg-AD Mice | 10 µg/kg | Intraperitoneal (i.p.) | Daily for 2 months | Mitigated cognitive impairments; decreased BACE1, GSK3β activity, Aβ40, Aβ42, plaques, and tau pathology. | [1][2] |

| McGill-R-Thy1-APP Transgenic Rats | 10 µg/kg | Oral (p.o.) | Daily for 4.5 months | Reverted cognitive deficits; reduced amyloid pathology and neuroinflammation; effects maintained after a 5-week washout period. | [5][8] |

| Rats with Trihexyphenidyl-induced cognitive impairment | 1 - 30 µg/kg | Oral (p.o.) | Single dose | Potent and safe cognitive enhancer in a passive avoidance task. | [1][2][4] |

Experimental Protocols

Long-term Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

This protocol is based on studies conducted in 3xTg-AD mice.[1][2]

-

Animal Model: Female 3xTg-AD mice (harboring PS1M146V, APPSwe, and tauP301L mutations) and age-matched non-transgenic (nTg) control mice (129/C57BL/6 background).

-

Treatment Groups:

-

Vehicle control (e.g., distilled water)

-

This compound (10 µg/kg)

-

-

Drug Preparation and Administration:

-

Dissolve this compound in the appropriate vehicle to the desired concentration.

-

Administer the solution via intraperitoneal (i.p.) injection.

-

Treat mice daily for a period of 2 months, starting at 10 months of age.

-

-

Behavioral Assessment (e.g., Morris Water Maze):

-

Following the 2-month treatment period, conduct cognitive testing.

-

The Morris Water Maze can be used to assess spatial learning and memory.

-

-

Biochemical and Histological Analysis:

-

After behavioral testing, euthanize the animals and collect brain tissue.

-

Perform Western blot analysis to measure levels of BACE1, GSK3β activity, p25/CDK5, soluble and insoluble Aβ40 and Aβ42.

-

Use immunohistochemistry to quantify amyloid plaque deposition and tau pathology.

-

Cognitive Enhancement Study in a Rat Model of Cholinergic Deficit

This protocol is based on studies investigating the anti-amnesic effects of this compound.[1][2]

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Cognitive Deficit:

-

Administer the M1 muscarinic antagonist trihexyphenidyl to induce cognitive impairment.

-

-

Treatment Groups:

-

Vehicle control

-

Trihexyphenidyl + Vehicle

-

Trihexyphenidyl + this compound (1, 10, and 30 µg/kg)

-

-

Drug Preparation and Administration:

-

Prepare this compound solutions for oral (p.o.) administration.

-

Administer this compound or vehicle a set time before the behavioral task.

-

-

Behavioral Assessment (Passive Avoidance Test):

-

Train the rats in a passive avoidance apparatus.

-

24 hours after training, administer the respective treatments.

-

After a set period, place the rats back in the apparatus and measure the latency to enter the dark compartment.

-

-

Data Analysis:

-

Compare the retention latencies between the different treatment groups to assess the reversal of amnesia.

-

Safety and Tolerability

Preclinical studies have indicated a wide safety margin for this compound. In rats, the maximum tolerated dose (MTD) was reported to be greater than 50 mg/kg following oral administration.[1] No significant changes in body weight were observed in mice treated with 10 µg/kg/day for 2 months.[1]

Conclusion

This compound is a promising therapeutic candidate with a unique dual mechanism of action. The provided dosages and protocols, derived from published preclinical studies, offer a solid foundation for researchers designing in-vivo experiments to further investigate its efficacy and mechanism of action in models of neurodegenerative diseases. Careful consideration of the specific animal model and experimental endpoints is crucial for successful study design.

References

- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. AF710B, a novel M1/σ1 agonist with therapeutic efficacy in animal models of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. anavex.com [anavex.com]

- 7. anavex.com [anavex.com]

- 8. AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer’s disease [alzped.nia.nih.gov]

Application Notes and Protocols for AF-710B in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-710B, also known as ANAVEX 3-71, is a novel and highly potent small molecule that acts as a selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR) and an agonist for the sigma-1 receptor (σ1R).[1][2][3] Its dual mechanism of action has shown promise in preclinical models of Alzheimer's disease (AD) by mitigating cognitive deficits, reducing amyloid and tau pathologies, and combating neuroinflammation.[1][2][4][5] These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting to investigate its biological effects.

Mechanism of Action

This compound exhibits a unique pharmacological profile. As a positive allosteric modulator of the M1 mAChR, it potentiates the binding and efficacy of orthosteric agonists like carbachol, leading to the activation of downstream signaling pathways, including phosphorylation of ERK1/2 and CREB.[1][2] Concurrently, its agonistic activity at the σ1R, a chaperone protein at the endoplasmic reticulum-mitochondria interface, helps regulate calcium homeostasis, reduce endoplasmic reticulum stress, and promote neuronal survival.[1][6] This dual agonism allows this compound to address multiple pathological hallmarks of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/System | Value | Reference |

| Effective Concentration for Mushroom Synapse Rescue | PS1-KI and APP-KI primary hippocampal neuronal cultures | 30 nM | [1][2] |

| Potentiation of Carbachol Binding to M1 mAChR | Rat cortical membranes | 0.1 nM | [1] |

Table 2: In Vivo Efficacy and Dosage of this compound

| Animal Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |

| Trihexyphenidyl-treated rats | 1-30 µg/kg | Oral (p.o.) | Not Applicable | Potent cognitive enhancer | [1][2] |

| 3xTg-AD mice | 10 µg/kg/day | Intraperitoneal (i.p.) | 2 months | Mitigated cognitive impairments; Decreased Aβ plaques, tau pathology, and neuroinflammation | [1][2] |

| McGill-R-Thy1-APP transgenic rats | 10 µg/kg/day | Oral (p.o.) | 4.5 months | Reverted cognitive deficits; Reduced amyloid pathology and neuroinflammation | [4][7] |

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

-

Weigh the this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex the tube until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Storage:

2. Cell Culture Treatment Protocol

This protocol provides a general guideline for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experiment.

-

Materials:

-

Cultured cells of interest (e.g., primary hippocampal neurons, PC12 cells)

-

Complete cell culture medium

-

This compound stock solution

-

Vehicle control (DMSO)

-

Sterile cell culture plates or flasks

-

-

Procedure:

-

Seed the cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

Prepare the working concentrations of this compound by diluting the stock solution in a complete cell culture medium. Ensure the final concentration of the vehicle (DMSO) is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%).

-

Include a vehicle-only control group to account for any effects of the solvent.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, the cells can be harvested for downstream analysis, such as Western blotting, immunocytochemistry, or functional assays.

-

3. Western Blot Analysis for Phospho-ERK1/2

This protocol describes how to assess the activation of the M1 mAChR downstream signaling pathway by measuring the phosphorylation of ERK1/2.

-

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated cells and determine the protein concentration of each sample.

-